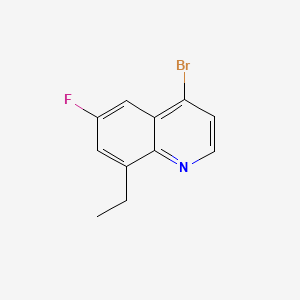
5-(2-Bromoethyl)-2-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethyl)-2-fluorobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a bromoethyl group and a fluorine atom, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile followed by the introduction of the bromoethyl group. One common method is the electrophilic aromatic substitution reaction, where 2-fluorobenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group. Subsequently, the bromo group is converted to a bromoethyl group using ethylene dibromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent alkylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethyl)-2-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of a suitable solvent like acetonitrile.
Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzonitriles with various functional groups.
Oxidation and Reduction: Products include amines and carboxylic acids.
Coupling Reactions: Products include biaryl compounds with diverse substituents.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The fluorine atom and nitrile group also contribute to the compound’s reactivity and binding affinity to various targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorobenzonitrile: Lacks the bromoethyl group, making it less reactive in substitution reactions.
5-(2-Chloroethyl)-2-fluorobenzonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different reactivity and applications.
Uniqueness
5-(2-Bromoethyl)-2-fluorobenzonitrile is unique due to the presence of both the bromoethyl and fluorine substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H7BrFN |
|---|---|
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
5-(2-bromoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H7BrFN/c10-4-3-7-1-2-9(11)8(5-7)6-12/h1-2,5H,3-4H2 |
InChI-Schlüssel |
LWIPGUSJTZYQMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCBr)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)

